2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (hereafter referred to as Compound A) features a benzo[de]isoquinoline-1,3-dione (naphthalimide) core, a four-carbon butyl chain, and a piperazine ring substituted with a pyridin-2-yl group. This structure combines a fluorescent naphthalimide moiety with a pharmacologically relevant piperazine-pyridine substituent, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22(28-16-14-27(15-17-28)21-10-1-2-12-26-21)11-5-13-29-24(31)19-8-3-6-18-7-4-9-20(23(18)19)25(29)32/h1-4,6-10,12H,5,11,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLCFAZDVBCLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a benzo[de]isoquinoline core, which is known for its diverse biological properties, combined with a piperazine ring and a pyridine moiety that enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine and pyridine components facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites on proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous cells.
- Receptor Modulation : It may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and inflammation.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that the compound effectively reduced cell viability in HeLa and HEK-293T cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.5 | Significant cytotoxicity |
| HEK-293T | 20.0 | Moderate cytotoxicity |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. It has been evaluated for its ability to modulate serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Preliminary findings indicate that it may enhance serotonin receptor activity, providing a basis for further exploration in treating depression and anxiety .
Case Studies
- Targeted Delivery Systems : A study incorporated the compound into transferrin-conjugated liposomes for targeted delivery to tumor cells. This approach demonstrated enhanced antitumor activity compared to non-targeted formulations, highlighting the importance of delivery systems in maximizing therapeutic efficacy .
- Structure-Activity Relationship (SAR) Studies : SAR studies have identified critical structural features that influence the compound's biological activity. Modifications to the piperazine ring and variations in substituents on the benzo[de]isoquinoline scaffold have been systematically evaluated to optimize potency against specific targets .
Comparative Analysis
When compared with similar compounds, such as 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, the unique configuration of the pyridine moiety in this compound enhances its binding affinity and selectivity towards certain biological targets. This specificity is crucial for minimizing off-target effects and improving therapeutic outcomes.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)... | Benzo[de]isoquinoline core | Anticancer, Neuropharmacological |
| 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid | Pyrimidine ring instead of pyridine | Moderate anticancer activity |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Studies have demonstrated that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyridine groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of compounds containing pyridine and piperazine moieties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this molecule may also have implications in treating neurological disorders. Preliminary studies suggest that it could interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.
Case Studies
- Anticancer Evaluation : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
- Neuropharmacology : A molecular docking study indicated favorable binding interactions with serotonin receptors, suggesting potential for use in anxiety disorders.
Comparison with Similar Compounds
Key Structural Features:
- Naphthalimide Core: Known for strong fluorescence and photostability, enabling use in sensors and imaging .
- Butyl Linker : Balances lipophilicity and flexibility, influencing pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Variations in the piperazine substituent significantly alter biological activity and physicochemical properties.
Key Observations :
Analogues with Modified Linker Chains
The length and composition of the linker between the naphthalimide core and piperazine influence molecular flexibility and biodistribution.
Key Observations :
Fluorescence and Solvatochromic Properties
Naphthalimide derivatives are valued for their fluorescence. Substituents on the piperazine ring modulate emission properties.
Key Observations :
- Compound A’s pyridin-2-yl group may enhance solvatochromism compared to alkyl-substituted naphthalimides (e.g., ), making it suitable for microenvironment-sensitive probes .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- The compound features a benzo[de]isoquinoline-dione core linked to a piperazine moiety via a butyl ketone bridge. The electron-deficient aromatic system in the isoquinoline-dione enhances electrophilic reactivity, while the piperazine group contributes to hydrogen bonding and conformational flexibility. The ketone bridge may participate in nucleophilic additions or serve as a site for further derivatization .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Synthesis typically involves multi-step reactions:
Core assembly : Condensation of substituted benzo[de]isoquinoline precursors with activated carbonyl intermediates.
Piperazine coupling : Nucleophilic substitution or amidation reactions to attach the pyridinyl-piperazine moiety.
Purification : Techniques like column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization to achieve >95% purity .
- Example: A similar compound (CAS 433327-81-2) was synthesized via a three-step route with a 56% overall yield .
Q. Which analytical techniques are critical for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., δ 7.8–8.2 ppm for aromatic protons in benzo[de]isoquinoline) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 400.4 [M+H]⁺) .
- HPLC : Retention time and peak area analysis ensure purity (>99%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for piperazine coupling .
- Catalysis : Use of base catalysts (e.g., K₂CO₃) improves deprotonation efficiency in amidation steps .
- Temperature control : Lower temperatures (0–5°C) reduce ketone oxidation side reactions during bridge formation .
- Monitoring : Real-time TLC or HPLC tracks intermediate formation, enabling rapid adjustments .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields or hydration models if discrepancies arise .
- Structural analogs : Synthesize derivatives with modified piperazine substituents (e.g., fluorophenyl vs. chlorophenyl) to test SAR hypotheses .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements to validate computational models .
Q. What in silico approaches predict the binding affinity of this compound with target receptors?
- Molecular docking : Simulate interactions with receptors like PAR-1 or serotonin transporters. Prioritize poses with hydrogen bonds to the pyridinyl nitrogen and piperazine NH groups .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore modeling : Map essential features (e.g., aromaticity, hydrogen bond acceptors) to guide lead optimization .
Q. How are structure-activity relationships (SAR) explored for this compound’s anti-inflammatory activity?
- Substituent variation : Modify the piperazine’s aryl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and measure inhibition of TNF-α or COX-2 in cell-based assays .
- Linker optimization : Test butyl vs. pentyl ketone bridges to balance lipophilicity and solubility (logP values: 2.8–3.5) .
- Bioisosteric replacement : Replace the benzo[de]isoquinoline core with naphthyridine analogs to assess potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
